

Sigmoidin B basic research overview

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Sigmoidin B

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Detailed Experimental Protocols

The following methodologies are compiled from the key research studies to serve as a technical reference.

Molecular Docking and Dynamics Simulations

This protocol was used to identify and validate **Sigmoidin B** as an EZH2 degrader [1] [2].

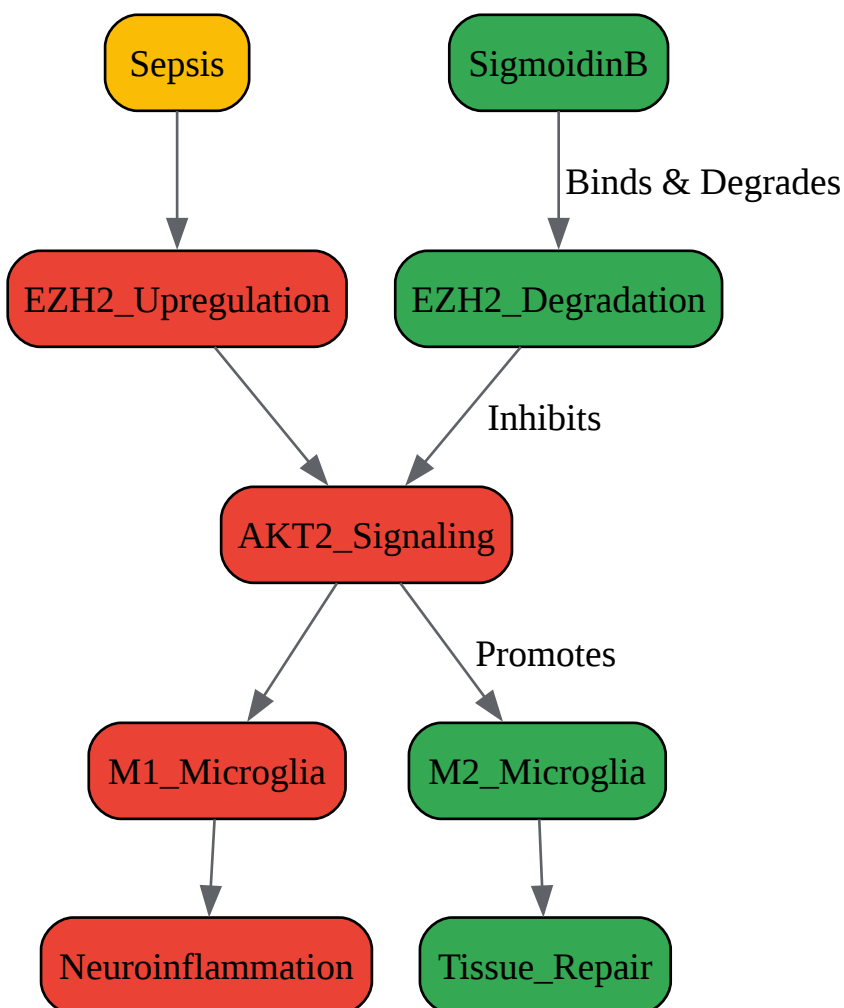
- **Protein Preparation:** The 3D structure of the EZH2 protein (PDB ID: 4W2R) was retrieved from the Protein Data Bank. The protein structure was prepared by deleting water molecules, adding missing hydrogen atoms, and optimizing the geometry using software like Schrodinger's Protein Preparation Wizard [1].
- **Molecular Docking:** The docking site was selected based on the location where the native ligand binds in the crystal structure. **Sigmoidin B** was flexibly docked into the binding pocket. The docking poses were scored based on their binding affinity (calculated docking score) [1] [3].
- **Validation via Simulation:** The stability of the **Sigmoidin B**-EZH2 complex was further assessed using **Molecular Dynamics (MD) Simulations** (e.g., 100 ns simulation). The binding free energy was calculated using the **MM/GBSA method** to quantify the interaction strength [2] [3].

In Vivo Validation in Sepsis-Associated Encephalopathy

This protocol describes the key animal experiments that confirmed the therapeutic effect of **Sigmoidin B** [1] [2].

- **Animal Model:** A mouse model of sepsis was established using the **Cecal Ligation and Puncture (CLP)** method [1] [4].
- **Genetic Control: Macrophage-specific EZH2 knockout mice** (EZH2^{f/f};LysM) were used to confirm the role of EZH2 in sepsis. These knockout mice showed a higher survival rate and reduced brain injury after CLP compared to wild-type mice [1] [2].
- **Drug Administration & Analysis: Sigmoidin B** was administered to CLP-induced septic mice. The outcomes were evaluated by monitoring:
 - **Survival rate** over 7 days [1] [2].
 - **Cognitive function** through behavioral tests [2] [3].
 - **Biomarker analysis:** Levels of inflammatory cytokines (TNF- α , IL-10), brain injury marker (S100B), and microglial polarization markers (CD86 for M1, CD206 for M2) were measured in brain tissues [1] [2] [3].
 - **Pathway analysis:** Protein levels of EZH2, AKT2, and their phosphorylated forms were analyzed by Western Blot to confirm pathway modulation [1] [3].

The signaling pathway and experimental workflow from the cited research can be visualized as follows:



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Pharmacokinetics and Drug-Likeness

A 2025 study provided a pharmacokinetic profile of **Sigmoidin B** using *in silico* predictions, indicating promising drug-like properties [5].

Property	Prediction for Sigmoidin B
Molecular Weight	356.374 Da [5]
LogP	3.724 [5]
Hydrogen Bond Donors	4 [5]
Hydrogen Bond Acceptors	6 [5]
Water Solubility (LogS)	-5.58 (moderately soluble) [5]
Human Intestinal Absorption	88.1% (high) [5]
Blood-Brain Barrier Penetration	Low (logBB: -2.93) [5]
P-glycoprotein Inhibitor	Non-inhibitor [5]
CYP3A4 Substrate	Non-substrate [5]
Drug-Induced Liver Injury	Safe (low probability) [5]

Research Context and History

It's valuable to understand that **Sigmoidin B** is not a newly discovered compound. Earlier research, prior to the recent findings on sepsis, identified its fundamental bioactivities:

- **Source:** It is a **prenylated flavanone** isolated from plants of the *Erythrina* genus, such as *Erythrina sigmoidea* [6].

- **Early Known Activities:** Studies before its link to EZH2 reported **potent antioxidant** activity as a free radical scavenger and **anti-inflammatory** effects through selective inhibition of the 5-lipoxygenase (5-LOX) enzyme in the arachidonic acid pathway [6].

Research Limitations and Future Directions

While the data is promising, the cited studies note several limitations that define the current frontier for research [1]:

- **Species Specificity:** Rodent models may not fully replicate human sepsis pathophysiology.
- **Sample Size:** The statistical power of some findings may be limited by small group sizes (e.g., n=6).
- **Translation Required:** Further validation in larger animal models and future clinical trials is necessary.

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Address: Ontario, CA 91761, United States

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